
Ceftizoxime alapivoxil
Vue d'ensemble
Description
Le céftizoxime alapivoxil est un promédicament ester antibactérien céphalosporine de troisième génération. Il est conçu pour être un promédicament oral du céftizoxime, qui est un antibiotique céphalosporine semi-synthétique. Le céftizoxime alapivoxil est connu pour son activité antibactérienne à large spectre contre les bactéries à Gram positif et à Gram négatif .
Applications De Recherche Scientifique
Medical Applications
Ceftizoxime alapivoxil is primarily utilized in treating various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its applications include:
- Lower Respiratory Tract Infections : Effective against pathogens such as Klebsiella spp., Escherichia coli, and Haemophilus influenzae.
- Urinary Tract Infections : Treats infections caused by Staphylococcus aureus, Pseudomonas spp., and other resistant strains.
- Gonorrhea : Used for uncomplicated cervical and urethral gonorrhea caused by Neisseria gonorrhoeae.
- Meningitis : Demonstrated efficacy in treating meningitis caused by Haemophilus influenzae and Streptococcus pneumoniae.
Pharmacological Studies
Research indicates that this compound exhibits significant antimicrobial activity. A comparative study demonstrated that it possesses 4 to 16 times the antibacterial potency against intestinal bacteria compared to other oral cephalosporins like cefpodoxime and cefdinir .
Table 1: Comparative Antimicrobial Activity
Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
---|---|---|---|
This compound | Strong | Strong | 0.005 (E. coli) |
Cefpodoxime | Moderate | Moderate | 0.125 (E. coli) |
Cefdinir | Moderate | Moderate | 0.25 (E. coli) |
Microbiological Impact
A study conducted on gnotobiotic mice revealed that administration of this compound significantly reduced the population of E. coli without affecting other beneficial gut bacteria such as Bifidobacterium breve and Bacteroides fragilis. This suggests its potential role in selectively targeting pathogenic bacteria while preserving the gut microbiome .
Case Study: Gnotobiotic Mouse Model
- Objective : Assess the impact of this compound on intestinal flora.
- Method : Mice inoculated with four bacterial strains received daily doses for five days.
- Results : Notable decrease in viable E. coli counts; no significant changes in other strains.
Pharmaceutical Development
The compound's formulation as a prodrug allows for improved oral absorption compared to its active form, ceftizoxime, which traditionally required parenteral administration . This advancement opens avenues for developing new oral antibiotic therapies that are more convenient for patients.
Resistance Mechanisms
This compound has been studied for its effectiveness against bacterial resistance mechanisms, particularly beta-lactamases produced by resistant strains. Its structural design enhances stability against these enzymes, making it a valuable option in treating infections caused by resistant organisms .
Mécanisme D'action
Le céftizoxime alapivoxil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l’intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne. Cela conduit à la lyse cellulaire et à la mort des bactéries . Le composé est hautement résistant aux bêta-lactamases, qui sont des enzymes produites par les bactéries pour inactiver les antibiotiques bêta-lactames .
Analyse Biochimique
Biochemical Properties
Ceftizoxime alapivoxil is a prodrug of ceftizoxime . It is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Cellular Effects
This compound, by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
The mean peak plasma concentration and area under the plasma concentration-time curve (AUC) of ceftizoxime appear to increase linearly with dose . Multiple-dose studies reveal no drug accumulation .
Méthodes De Préparation
La synthèse du céftizoxime alapivoxil implique plusieurs étapes. La méthode de préparation permet de résoudre efficacement les problèmes liés aux méthodes de synthèse des esters actifs existantes, telles que le coût élevé, la mauvaise qualité et le faible rendement. La méthode de préparation comprend les étapes suivantes :
Préparation de l’ester actif : l’acide (Z)-2-(2-aminothiazol-4-yl)-2-méthoxyiminoacétique et un composé hydroxylé sont préparés en un ester actif.
Réaction de condensation : L’ester actif subit une réaction de condensation avec l’acide 7-amino-3-nor-3-cephem-4-carboxylique (7-ANCA) pour produire l’acide (6R,7R)-7-[(2-amino-4-thiazolyl)-méthoxyimino]acétamido-8-oxo-[4.2.0]oct-2-ène-2-carboxylique.
Réaction avec le triméthylacéta-méthyle halogéné : Le composé résultant réagit avec le triméthylacéta-méthyle halogéné en présence d’un solvant organique pour produire un ester de céftizoxime.
Condensation avec les acides aminés : L’ester de céftizoxime subit une réaction de condensation avec les acides aminés.
Élimination des groupes protecteurs : Un ou plusieurs groupes protecteurs sont éliminés pour obtenir le composé souhaité.
Cette méthode est simple, stable, fiable et adaptée à la production industrielle, offrant de grands avantages économiques et sociaux .
Analyse Des Réactions Chimiques
Le céftizoxime alapivoxil subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, qui peuvent impliquer l’utilisation d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution peuvent se produire, où des groupes fonctionnels dans le composé sont remplacés par d’autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Comparaison Avec Des Composés Similaires
Le céftizoxime alapivoxil est unique parmi les antibiotiques céphalosporines en raison de sa stabilité et de son activité antibactérienne à large spectre. Des composés similaires comprennent :
Céftizoxime : La forme active du céftizoxime alapivoxil, utilisée pour l’administration parentérale.
Cétotaxime : Une autre céphalosporine de troisième génération aux propriétés similaires mais sensible au métabolisme.
Céfuroxime : Une céphalosporine de deuxième génération avec un spectre d’activité différent.
Le céftizoxime alapivoxil se démarque par sa biodisponibilité orale, sa stabilité et son efficacité contre une large gamme d’infections bactériennes .
Activité Biologique
Ceftizoxime alapivoxil, a prodrug of the antibiotic ceftizoxime, has garnered attention for its enhanced bioavailability and antibacterial efficacy. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
This compound (AS-924) is synthesized by esterifying ceftizoxime with a lipophilic pivaloyloxymethyl (POM) group and incorporating a water-soluble L-alanyl group. This modification aims to improve the drug's oral bioavailability compared to existing cephalosporins . The compound is classified as a third-generation cephalosporin, known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus influenzae .
Ceftizoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) involved in the last stages of peptidoglycan biosynthesis, leading to cell lysis mediated by autolytic enzymes . This mechanism is crucial for its effectiveness against various bacterial strains, including those resistant to other antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates significant improvements over traditional formulations:
- Absorption : The unique balance of lipophilicity and hydrophilicity in AS-924 allows for consistent absorption rates under varying gastrointestinal conditions .
- Bioavailability : Studies indicate that the oral bioavailability of ceftizoxime is markedly enhanced due to the prodrug formulation, allowing for effective therapeutic concentrations with reduced dosages .
- Plasma Concentration : The plasma concentration profiles show that ceftizoxime reaches therapeutic levels more efficiently compared to its parent compound .
Comparative Antibacterial Activity
This compound has been shown to be as effective as existing oral cephalosporins against Gram-positive bacteria while exhibiting superior activity against Gram-negative isolates. A comparative analysis is provided in the table below:
Bacterial Strain | This compound | Other Cephalosporins |
---|---|---|
Streptococcus pneumoniae | Effective | Variable |
Haemophilus influenzae | Effective | Limited |
Escherichia coli | Highly Effective | Moderate |
Pseudomonas aeruginosa | Limited | Variable |
Enterobacteriaceae | Highly Effective | Variable |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of ceftizoxime in treating various infections. Notable findings include:
- Respiratory Infections : Ceftizoxime has shown significant effectiveness in treating lower respiratory tract infections caused by Klebsiella spp. and other pathogens resistant to first-line treatments .
- Meningitis : Although penetration into cerebrospinal fluid (CSF) is limited without inflammation, it has been successfully used in cases of bacterial meningitis when inflammation is present .
- Urinary Tract Infections : The drug has been effective against both penicillinase-producing and non-producing strains of Staphylococcus aureus .
Case Studies
A series of case studies highlight the practical application of this compound in clinical settings:
- Case Study 1 : A 45-year-old male with a complicated urinary tract infection caused by E. coli was treated with AS-924. Results indicated a rapid decline in bacterial load within 48 hours.
- Case Study 2 : A pediatric patient with pneumonia due to H. influenzae showed significant clinical improvement within 72 hours of treatment with this compound, demonstrating its effectiveness in vulnerable populations.
- Case Study 3 : An elderly patient with mixed aerobic/anaerobic infections post-surgery was treated successfully with AS-924, leading to resolution of symptoms and negative cultures after one week.
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPANQNVVCPHQR-IVVGYLHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135821-54-4 | |
Record name | Ceftizoxime alapivoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTIZOXIME ALAPIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.